![molecular formula C15H24O B14600211 1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 59742-23-3](/img/structure/B14600211.png)
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is a complex organic compound with the molecular formula C20H32O. It is also known by the name m-Camphorene . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl and pentenyl groups. It is primarily used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors. One common method involves the cyclization of a suitable diene precursor followed by functional group modifications to introduce the ethanone moiety.
Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group into an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the cyclohexene ring and the pentenyl side chain.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various catalysts (e.g., palladium on carbon for hydrogenation).
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties
Mechanism of Action
The mechanism of action of 1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the cyclooxygenase pathway, which is involved in inflammation and pain signaling.
Comparison with Similar Compounds
1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Properties
CAS No. |
59742-23-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-[1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H24O/c1-12(2)7-5-8-14-9-6-10-15(4,11-14)13(3)16/h7,9H,5-6,8,10-11H2,1-4H3 |
InChI Key |
ZUZDDMRWKXVACL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCCC(C1)(C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


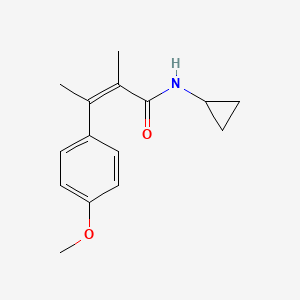
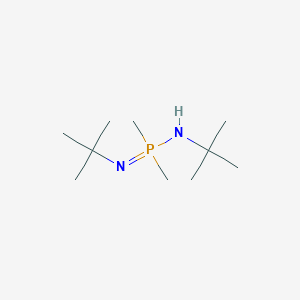
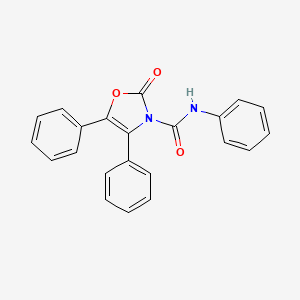
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
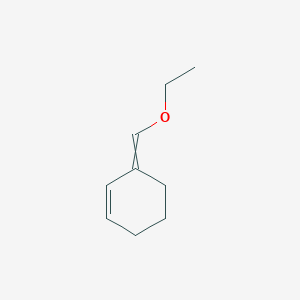
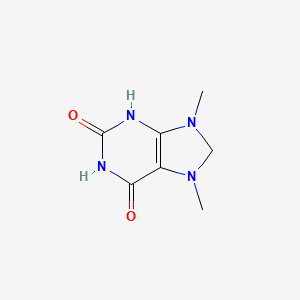
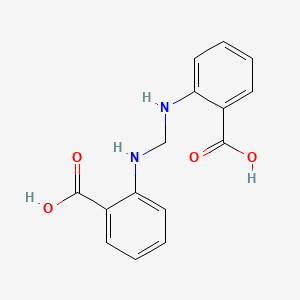
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
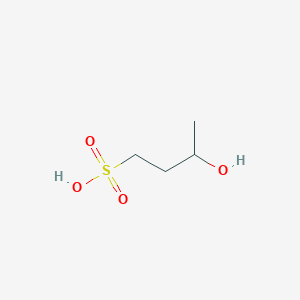

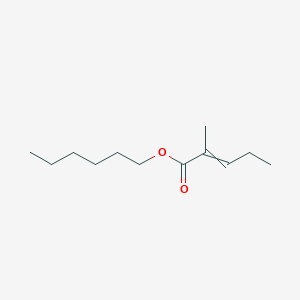
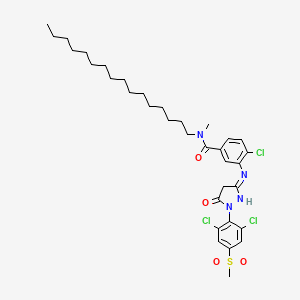
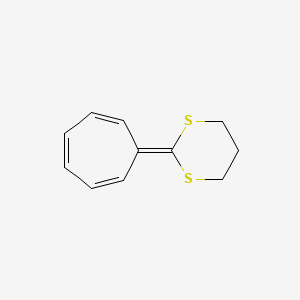
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
